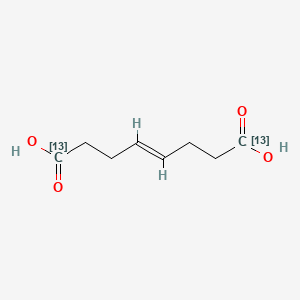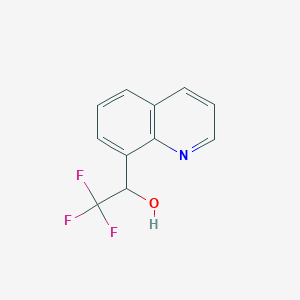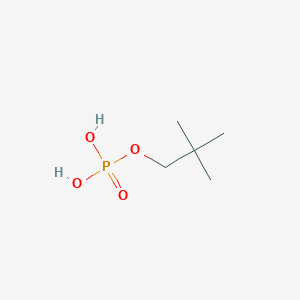
(E)-(1,8-13C2)oct-4-enedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(1,8-13C2)oct-4-enedioic acid is a labeled compound used in various scientific research fields. The labeling with carbon-13 isotopes at positions 1 and 8 allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques. This compound is a derivative of oct-4-enedioic acid, which is an unsaturated dicarboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(1,8-13C2)oct-4-enedioic acid typically involves the incorporation of carbon-13 isotopes into the molecular structure. One common method is to start with a precursor that already contains the carbon-13 isotopes and then perform a series of chemical reactions to form the desired compound. The synthetic route may involve steps such as:
Alkylation: Introducing the carbon-13 labeled carbon atoms into the precursor molecule.
Oxidation: Converting intermediate compounds into the desired dicarboxylic acid.
Purification: Using techniques like chromatography to isolate the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction conditions precisely.
Automated Purification Systems: To ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-(1,8-13C2)oct-4-enedioic acid can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms such as aldehydes or ketones.
Reduction: Conversion to alcohols or alkanes.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May produce aldehydes or ketones.
Reduction: May produce alcohols or alkanes.
Substitution: May produce various substituted derivatives.
Scientific Research Applications
(E)-(1,8-13C2)oct-4-enedioic acid has several applications in scientific research:
Chemistry: Used as a tracer in NMR spectroscopy to study molecular structures and dynamics.
Biology: Used in metabolic studies to trace the pathways of carbon atoms in biological systems.
Medicine: Used in the development of diagnostic tools and therapeutic agents.
Industry: Used in the synthesis of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of (E)-(1,8-13C2)oct-4-enedioic acid involves its interaction with molecular targets in various pathways. The carbon-13 labeling allows researchers to track the compound’s behavior and interactions at the molecular level. This can provide insights into:
Metabolic Pathways: Understanding how the compound is metabolized in biological systems.
Molecular Interactions: Studying how the compound interacts with enzymes, receptors, and other molecules.
Comparison with Similar Compounds
Similar Compounds
Oct-4-enedioic acid: The non-labeled version of the compound.
Other Labeled Dicarboxylic Acids: Such as (E)-(1,8-13C2)hex-4-enedioic acid.
Uniqueness
(E)-(1,8-13C2)oct-4-enedioic acid is unique due to its specific carbon-13 labeling, which allows for detailed studies using NMR spectroscopy. This makes it particularly valuable in research applications where precise tracking of carbon atoms is required.
Properties
Molecular Formula |
C8H12O4 |
|---|---|
Molecular Weight |
174.16 g/mol |
IUPAC Name |
(E)-(1,8-13C2)oct-4-enedioic acid |
InChI |
InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-2H,3-6H2,(H,9,10)(H,11,12)/b2-1+/i7+1,8+1 |
InChI Key |
LQVYKEXVMZXOAH-QDZBZLPOSA-N |
Isomeric SMILES |
C(C[13C](=O)O)/C=C/CC[13C](=O)O |
Canonical SMILES |
C(CC(=O)O)C=CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(Chloromethoxy)benzo[d][1,3]dioxole](/img/structure/B13712294.png)

![N-Ethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13712298.png)




![2-(2-(Methylamino)ethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13712323.png)


![5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B13712335.png)

